5-chloro-2-methoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O4S/c1-29-18-7-6-16(21)15-17(18)20(26)23-9-4-14-30(27,28)25-12-10-24(11-13-25)19-5-2-3-8-22-19/h2-3,5-8,15H,4,9-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYUIXVQYDGUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₁₈H₂₃ClN₄O₂S
- Molecular Weight: 368.91 g/mol
- CAS Number: 1217486-61-7
This compound functions primarily as a kinase inhibitor , targeting specific pathways involved in cellular signaling. The presence of the piperazine and pyridine moieties suggests potential interactions with various receptors and enzymes, particularly those involved in cancer proliferation and inflammation.
Anticancer Properties
Several studies have highlighted the anticancer potential of similar benzamide derivatives. For instance, compounds with similar structures have been shown to inhibit RET kinase activity, which is implicated in various cancers. The derivative 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide demonstrated significant inhibition of cell proliferation in cancer models, suggesting that this compound may exhibit comparable effects .
Inhibition of Kinases
Research indicates that compounds similar to this benzamide can act as potent inhibitors of various kinases. For example, a study reported that certain benzamides inhibited RET kinase with IC50 values in the nanomolar range, leading to reduced tumor growth in vivo . This suggests that this compound could also possess similar inhibitory effects.
Study on RET Kinase Inhibition
In a study published in 2016, researchers synthesized a series of benzamide derivatives and evaluated their efficacy as RET kinase inhibitors. The results indicated that several compounds exhibited moderate to high potency against RET kinase, with implications for targeted cancer therapies . Although specific data on this compound was not provided, its structural similarity to effective inhibitors suggests potential for further investigation.
In Vivo Studies
In vivo studies involving related compounds have shown promising results in reducing tumor size and improving survival rates in animal models. These studies typically involve administering the compound at varying dosages and monitoring tumor response over time. For instance, a related compound demonstrated a significant reduction in tumor volume when administered at an optimal dose .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-chloro-2-methoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is , with a molecular weight of approximately 375.8 g/mol. The compound features a complex structure that includes a chloro group, methoxy group, and piperazine moiety, which are known to contribute to its biological activity.
-
Antimicrobial Properties :
- Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of related benzamides have shown effectiveness against Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell wall synthesis or inhibition of metabolic pathways .
- Antifungal Activity :
-
Cancer Research :
- Investigations into the compound's anticancer properties are ongoing. Its structural components suggest that it may interfere with cancer cell proliferation and survival pathways. The piperazine ring is often associated with various anticancer agents, enhancing the potential efficacy of this compound in oncology .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
- In Vitro Studies :
- Molecular Docking Studies :
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds potential for therapeutic applications in:
- Antibacterial Treatments : Particularly for resistant strains where current antibiotics fail.
- Antifungal Medications : As a treatment option for systemic fungal infections.
- Cancer Therapeutics : Further research could elucidate its mechanism in inhibiting tumor growth, making it a candidate for anticancer drug development.
Comparison with Similar Compounds
4-Cyano-N-{(2R)-2-[4-(2,3-Dihydro-Benzo[1,4]Dioxin-5-yl)-Piperazin-1-yl]-Propyl}-N-Pyridin-2-yl-Benzamide Hydrochloride ()
- Structural Differences: The target compound replaces the cyano group and benzodioxin-substituted piperazine in with a methoxy group and pyridin-2-yl-piperazine, respectively. The sulfonylpropyl linker in the target compound contrasts with the R-configured propyl chain in .
- Functional Implications :
5-Chloro-2-Methoxy-N-(5-(Thiophen-3-yl)Pyridin-3-yl)Benzenesulfonamide ()
- Structural Differences :
- Functional Implications: The benzamide moiety may confer stronger hydrogen-bonding capacity with target proteins compared to the sulfonamide group .
2-Chloro-N-(2-Pyridin-4-ylPyrimidin-4-yl)Benzamide ()
- Structural Differences :
- The target compound’s methoxy group and piperazine-sulfonyl chain are absent in this analog, which instead features a pyrimidine-pyridine hybrid .
- Functional Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
